molecular formula C11H7N3OS B7463990 (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B7463990
M. Wt: 229.26 g/mol
InChI Key: KZZORRRBJWSMGF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). TB is a deadly infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it difficult to treat the disease using conventional antibiotics. Therefore, there is a need for new drugs that can effectively treat drug-resistant TB.

Mechanism of Action

The exact mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been proposed that the compound targets the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the bacterial cell wall and are required for the survival of the bacterium. This compound inhibits the biosynthesis of mycolic acids, leading to the death of the bacterium.
Biochemical and physiological effects:
This compound has been shown to have a selective mode of action against M. tuberculosis, with minimal effects on other bacterial species. The compound has also been shown to have low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of TB. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One of the areas of interest is the optimization of the synthesis method to make the compound more readily available. Another area of research is the development of combination therapies using this compound and other anti-TB drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to optimize its use in the treatment of TB. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a novel compound that has shown promising results in the treatment of TB. The compound has a potent activity against drug-resistant strains of M. tuberculosis and has a favorable safety profile. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of TB.

Synthesis Methods

The synthesis of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 2-aminothiazole, which is then converted to 2-mercaptobenzothiazole. The latter is then reacted with an aldehyde to form the key intermediate this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its anti-TB activity. In vitro studies have shown that this compound has potent activity against drug-resistant strains of M. tuberculosis. Furthermore, in vivo studies have demonstrated that this compound is effective in treating TB in animal models. The compound has also been shown to have a favorable safety profile.

properties

IUPAC Name

(6Z)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZORRRBJWSMGF-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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